Alpha-Triethylaminomethyl acetate chloride
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Overview
Description
Synthesis Analysis
The first paper describes the oxidation of triethylamine by trichloroacetyl chloride, resulting in the formation of an α-acylenamine. This process involves the oxidation of triethylamine to diethylvinylamine, followed by acylation. The reaction proceeds through the formation of an addition complex and subsequent elimination reaction to form the enamine . The second paper discusses a different synthesis route where acyl chlorides react with alpha-isocyanoacetamides in the presence of triethylamine to produce 2-acyl-5-aminooxazoles. These compounds can then be hydrolyzed to form alpha-ketoamides . Both papers highlight the role of triethylamine in facilitating these reactions.
Molecular Structure Analysis
The molecular structure of the products formed in these reactions is characterized by spectroscopic methods. In the first paper, the β-acylenamine product is described to have a trans-substituted double bond and an s-cis conformation, as evidenced by NMR and IR spectra . The second paper does not provide specific details on the molecular structure of the synthesized alpha-ketoamides, but the intermediate 2-acyl-5-aminooxazoles are likely to have distinct structural features that could be elucidated using similar spectroscopic techniques .
Chemical Reactions Analysis
The chemical reactions described in the papers involve triethylamine acting as a base or a nucleophile. In the first paper, triethylamine undergoes oxidation and acylation when reacted with trichloroacetyl chloride . In the second paper, triethylamine is used to facilitate the reaction between acyl chlorides and alpha-isocyanoacetamides, leading to the formation of 2-acyl-5-aminooxazoles and subsequently alpha-ketoamides after hydrolysis . These reactions are examples of how triethylamine can participate in complex organic transformations.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of alpha-triethylaminomethyl acetate chloride, they do provide insight into the reactivity of triethylamine in organic synthesis. Triethylamine is a common organic base used to neutralize acids and can act as a nucleophile in various reactions. The physical properties such as boiling point, melting point, and solubility of triethylamine and its reaction products would depend on their molecular structure and can be inferred from standard organic chemistry knowledge. The chemical properties, such as reactivity and stability, are demonstrated by the reactions described in the papers .
Scientific Research Applications
Clinical Use of PET with (11)C-Acetate
(Grassi et al., 2012) discussed the clinical applications of (11)C-acetate PET, highlighting its use in cardiology and oncology. Initially employed to study myocardial oxygen metabolism, its applications extended to evaluating myocardial perfusion and various malignancies due to its rapid metabolism into acetyl-CoA, which is crucial for energy production and cell membrane lipid synthesis.
Corrosion of Deicers to Metals
(Shi et al., 2009) reviewed the impact of chloride-based and acetate/formate-based deicers on metal corrosion within transportation infrastructure. This research emphasizes the importance of understanding chemical interactions with materials to prevent infrastructure degradation.
Vinyl Chloride Monomer Production Catalysed by Gold
(Davies et al., 2016) reviewed gold's use in catalyzing the acetylene hydrochlorination reaction, a key step in producing poly vinyl chloride (PVC), highlighting a shift towards using less toxic catalysts in industrial processes.
Challenges in Electrochemical Water Treatment
(Radjenovic & Sedlak, 2015) focused on electrochemical processes for removing contaminants from water, discussing the effects of various electrolyte solutions and the need for further research to minimize toxic byproduct formation.
Cognitive Improvement via Alpha7 Nicotinic Acetylcholine Receptors
(Thomsen et al., 2010) explored the therapeutic potential of activating alpha7 nicotinic acetylcholine receptors in treating cognitive disturbances, underscoring the intricate link between chemistry and neurobiology in developing new treatments.
Future Directions
The future directions in the research of α-tertiary amines like Alpha-Triethylaminomethyl acetate chloride could involve the development of more efficient and environmentally friendly synthesis methods . There is also interest in exploring their potential applications in drug discovery and organic synthesis .
properties
IUPAC Name |
triethyl-(2-methoxy-2-oxoethyl)azanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO2.ClH/c1-5-10(6-2,7-3)8-9(11)12-4;/h5-8H2,1-4H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZERAKUPXKLARH-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC(=O)OC.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646701 |
Source
|
Record name | N,N,N-Triethyl-2-methoxy-2-oxoethan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alpha-Triethylaminomethyl acetate chloride | |
CAS RN |
19223-70-2 |
Source
|
Record name | N,N,N-Triethyl-2-methoxy-2-oxoethan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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